In Vivo Trypanocidal Superiority of 5-Chloro-1-methyl-1H-benzo[d]imidazole-2-thiol Over Reference Drugs
In a murine model of acute Chagas' disease infected with the NINOA strain of Trypanosoma cruzi, 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol demonstrated superior in vivo parasitemia reduction compared to the clinical reference drugs nifurtimox and benznidazole [1]. This represents a direct head-to-head comparison within the same experimental system, quantifying the functional advantage conferred specifically by the N-1 methyl substitution relative to both standard-of-care agents and the non-methylated analog [1].
| Evidence Dimension | In vivo parasitemia reduction |
|---|---|
| Target Compound Data | Better activity than nifurtimox and benznidazole |
| Comparator Or Baseline | Nifurtimox (Nfx) and benznidazole (Bnz) |
| Quantified Difference | Qualitatively superior parasitemia control (quantitative parasitemia counts not numerically specified in abstract) |
| Conditions | Murine model of acute Chagas' disease, NINOA strain of Trypanosoma cruzi |
Why This Matters
This in vivo efficacy advantage, demonstrated against clinically approved reference drugs, positions the compound as a superior scaffold for antiparasitic lead optimization relative to non-methylated benzimidazole-2-thiols that show only parity with reference drugs in this strain.
- [1] Díaz-Chiguer DL, Márquez-Navarro A, Nogueda-Torres B, et al. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. Acta Tropica. 2012;122(1):108-112. PMID: 22212465. View Source
